Cas no 164858-78-0 ((R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole)

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Chemical and Physical Properties
Names and Identifiers
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- (4R)-(+)-4,5-Dihydro-2-[2 -(diphenylphosphino)phenyl]-4-isopropyloxazole
- (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-(1-methylethyl)-4,5-dihydrooxazole
- (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazol
- (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline
- (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
- Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-, (4R)-
- (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4,5-dihydro-4-isopropyl-oxazole
- (4R)-(+)-4,5-Dihydro-2-(2'-(diphenylphosphino)phenyl)-4-isopropyloxazole
- (R)-(+)-2-[2-(Diphenylphosphino)Phenyl]-4-(1-Methyl)-4,5-Dihydrooxazole
- (R)-(+)-2-[2-(DIPHENYLPHOSPHINO)PHENYL]-4-(1-ISOPROPYL)-4,5-DIHYDROOXAZOLE
- (4R)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-Methylethyl)-Oxazole
- (R)-(+)-2-[2-(Diphenylphosphino
- (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline, >=97.0% (CHN)
- DTXSID50370144
- AKOS016842849
- C24H24NOP
- 164858-78-0
- SCHEMBL2367798
- D77769
- [2-[(4S)-4-Isopropyl-4,5-dihydrooxazol-2-yl]phenyl]-diphenyl-phosphane
- 1147564-66-6
- MFCD02684553
- AS-72047
- (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
- A846249
- J-010168
- (R)-iPr-PHOX
- EX-A7846T
- CS-W014475
- (R)-2-(2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- DB-009363
- (4R)-2-[2-(diphenylphosphanyl)phenyl]-4-isopropyl-4,5-dihydro-1,3-oxazole
-
- MDL: MFCD02684553
- Inchi: InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1
- InChI Key: OUQSAXROROGQEE-QFIPXVFZSA-N
- SMILES: CC([C@H]1N=C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC1)C
Computed Properties
- Exact Mass: 373.159551g/mol
- Surface Charge: 0
- XLogP3: 5.5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 5
- Monoisotopic Mass: 373.159551g/mol
- Monoisotopic Mass: 373.159551g/mol
- Topological Polar Surface Area: 21.6Ų
- Heavy Atom Count: 27
- Complexity: 475
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White solid
- Melting Point: 85-90 °C
- Boiling Point: 492.7°C at 760 mmHg
- Flash Point: 251.8±24.0 °C
- PSA: 35.18000
- LogP: 3.68180
- Sensitiveness: air sensitive
- Vapor Pressure: No data available
- Optical Activity: [α]20/D +48±3°, c = 1.4% in chloroform
- Solubility: Not determined
- Specific Rotation: +44° (c 1.4, CHCl3)
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 37/39-26
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1821-50mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 98%(R)-iPr-PHOX | 50mg |
1125.0CNY | 2021-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1821-1g |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 98%(R)-iPr-PHOX | 1g |
11955.0CNY | 2021-07-16 | |
ChemScence | CS-W014475-250mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | >97.0% | 250mg |
$98.0 | 2022-04-27 | |
ChemScence | CS-W014475-1g |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | >97.0% | 1g |
$258.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023483-100mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 98% | 100mg |
¥161 | 2024-05-25 | |
Chemenu | CM191223-1g |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 95% | 1g |
$1384 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1821-250mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 98%(R)-iPr-PHOX | 250mg |
3975CNY | 2021-05-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R115634-500mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 98% | 500mg |
¥3707.90 | 2023-09-01 | |
TRC | R070560-50mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 50mg |
$ 220.00 | 2022-06-03 | ||
TRC | R070560-100mg |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
164858-78-0 | 100mg |
$ 365.00 | 2022-06-03 |
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Related Literature
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Additional information on (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
Introduction to (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS No. 164858-78-0)
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, with the CAS number 164858-78-0, is a chiral phosphine oxide derivative that has garnered significant attention in the fields of organic synthesis and catalysis. This compound is notable for its unique structural features and its potential applications in various chemical processes, particularly in asymmetric synthesis and pharmaceutical development.
The structure of (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole consists of a diphenylphosphino group attached to a phenyl ring, which is further connected to a 4-isopropyl-4,5-dihydrooxazole moiety. The presence of the chiral center at the oxazole ring imparts enantioselectivity to the molecule, making it a valuable ligand in asymmetric catalysis. This enantioselectivity is crucial for the synthesis of optically active compounds, which are essential in pharmaceuticals and fine chemicals.
Recent research has highlighted the versatility of (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole in various catalytic reactions. For instance, a study published in the Journal of the American Chemical Society (JACS) demonstrated its effectiveness as a ligand in palladium-catalyzed allylic alkylation reactions. The high enantioselectivity and yield observed in these reactions underscore the compound's potential for large-scale industrial applications.
In addition to its role in catalysis, (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has shown promise in the development of new pharmaceuticals. Its ability to form stable complexes with metal ions makes it a suitable candidate for drug delivery systems. Research conducted at the University of California, Berkeley, explored the use of this compound as a prodrug carrier for targeted drug delivery. The results indicated that the compound could enhance the bioavailability and efficacy of certain drugs by facilitating their transport across biological membranes.
The synthesis of (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole involves several well-established organic reactions. A typical synthetic route starts with the preparation of the diphenylphosphino phenol intermediate, followed by its reaction with an appropriate isopropenyl ketone to form the oxazoline ring. The final step involves reduction to obtain the desired dihydrooxazole derivative. This synthetic pathway is highly reproducible and can be scaled up for industrial production.
The physical and chemical properties of (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole have been extensively characterized. It is a white crystalline solid with a melting point of approximately 130°C. The compound exhibits good solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF). Its stability under various reaction conditions makes it suitable for use in a wide range of chemical processes.
In terms of safety and handling, (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole should be stored under dry conditions and protected from light and moisture. Standard laboratory safety protocols should be followed when handling this compound to ensure safe usage.
The future prospects for (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole are promising. Ongoing research aims to further optimize its catalytic performance and explore new applications in areas such as materials science and environmental chemistry. The development of more efficient synthetic methods and the discovery of novel derivatives are expected to expand its utility and impact in various scientific disciplines.
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